molecular formula C7H11N3 B1404184 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine CAS No. 933742-83-7

6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine

Cat. No. B1404184
CAS RN: 933742-83-7
M. Wt: 137.18 g/mol
InChI Key: SURHWLZWEACCGO-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 g/mol . The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine .


Molecular Structure Analysis

The molecular structure of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine can be represented by the canonical SMILES notation: C1CNCC2=CN=CN2C1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 29.8 Ų and contains 10 heavy atoms . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 137.095297364 g/mol .

Scientific Research Applications

Antibacterial and Antifungal Applications

The imidazole ring, which is part of the structure of 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine, has been shown to possess significant antibacterial and antifungal properties. This compound can be synthesized and modified to create derivatives that target a range of bacterial and fungal pathogens. For instance, certain derivatives have demonstrated efficacy against Staphylococcus aureus , Escherichia coli , and Klebsiella pneumoniae .

Chemotherapeutic Potential

Imidazole-containing compounds like 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine have a broad range of chemical and biological properties, making them valuable in chemotherapy. They have been used in the treatment of conditions such as Hodgkin’s disease and as part of anti-rheumatoid arthritis medications .

Antiviral Activity

The structural versatility of imidazole derivatives allows for the development of compounds with antiviral activities. Research has indicated that these compounds can be effective against viruses, including those that require novel drug therapies to overcome antiviral resistance .

Anti-inflammatory Properties

Due to the presence of the imidazole ring, 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine and its derivatives can exhibit anti-inflammatory effects. This makes them potential candidates for the development of new anti-inflammatory drugs .

Antitumor Activities

Imidazole derivatives are known to show antitumor activities. The synthesis of novel compounds based on the imidazole structure, including 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine, is an area of interest for developing new antitumor agents .

Antidiabetic Effects

Compounds with an imidazole core have been reported to exhibit antidiabetic properties. This suggests that 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine could be a starting point for the synthesis of new antidiabetic drugs .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-8-3-5-10-6-4-9-7(1)10/h4,6,8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURHWLZWEACCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine
Reactant of Route 3
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Reactant of Route 4
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-Imidazo[1,2-d][1,4]diazepine

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